REACTION_SMILES
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[CH3:21][I:22].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[CH3:35][CH2:36][O:37][CH2:38][CH3:39].[Cl:9][c:10]1[c:11]([C:12](=[O:13])[OH:14])[cH:15][c:16]([F:20])[c:17]([Cl:19])[n:18]1.[ClH:23].[Li:1][N:2]([CH:3]([CH3:7])[CH3:8])[CH:4]([CH3:5])[CH3:6].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[CH3:3][c:15]1[c:11]([C:12](=[O:13])[OH:14])[c:10]([Cl:9])[n:18][c:17]([Cl:19])[c:16]1[F:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(F)c(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]N(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1c(F)c(Cl)nc(Cl)c1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |